Trimethyl orthovalerate
CAS No.: 13820-09-2
Cat. No.: VC21071343
Molecular Formula: C8H18O3
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13820-09-2 |
|---|---|
| Molecular Formula | C8H18O3 |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 1,1,1-trimethoxypentane |
| Standard InChI | InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3 |
| Standard InChI Key | XUXVVQKJULMMKX-UHFFFAOYSA-N |
| SMILES | CCCCC(OC)(OC)OC |
| Canonical SMILES | CCCCC(OC)(OC)OC |
Introduction
Chemical Identity and Structure
Trimethyl orthovalerate possesses a well-defined chemical identity with specific structural characteristics that determine its behavior in various chemical environments. The compound's molecular structure consists of a pentyl chain attached to a carbon atom that also bears three methoxy (OCH₃) groups.
Basic Chemical Identifiers
Trimethyl orthovalerate is cataloged with specific identifiers that allow for its precise recognition within chemical databases and regulatory frameworks:
| Parameter | Value |
|---|---|
| IUPAC Name | 1,1,1-trimethoxypentane |
| CAS Registry Number | 13820-09-2 |
| Molecular Formula | C₈H₁₈O₃ |
| Molecular Weight | 162.23 g/mol |
| InChI Key | XUXVVQKJULMMKX-UHFFFAOYSA-N |
| SMILES Notation | CCCCC(OC)(OC)OC |
The compound's IUPAC name, 1,1,1-trimethoxypentane, systematically describes its structure, indicating the presence of three methoxy groups attached to the first carbon of a pentane chain . This structural arrangement gives the molecule its characteristic reactivity profile and physical properties.
Structural Features
The chemical structure of trimethyl orthovalerate features a central carbon atom bonded to three methoxy groups and a pentyl chain. This arrangement creates a somewhat crowded environment around the central carbon, influencing both its physical properties and chemical reactivity. The three methoxy groups contribute to the molecule's polarity and ability to participate in hydrogen bonding interactions, which affects its solubility in various solvents and its behavior in chemical reactions .
Physical Properties
Trimethyl orthovalerate exhibits a range of physical properties that influence its handling, storage, and application in various contexts. These properties have been experimentally determined and provide valuable information for researchers and industrial practitioners working with this compound.
Basic Physical Characteristics
At standard conditions, trimethyl orthovalerate exists as a colorless to almost colorless clear liquid with specific measurable properties:
These physical properties determine the compound's behavior in various applications and inform appropriate handling procedures in laboratory and industrial settings.
Thermodynamic Properties
Understanding the thermodynamic properties of trimethyl orthovalerate is crucial for predicting its behavior under different temperature and pressure conditions:
The discrepancy in flash point values (41°C vs. 55°C) across different sources may be due to variations in testing methods or conditions . These thermodynamic properties are essential considerations for safe handling, storage, and transportation of the compound.
Chemical Reactivity and Kinetics
Trimethyl orthovalerate demonstrates specific reaction patterns that have been studied through experimental and theoretical approaches. Understanding its chemical reactivity provides insights into its applications and handling requirements.
Gas-Phase Elimination Kinetics
Experimental studies on the gas-phase elimination of trimethyl orthovalerate have revealed important kinetic and thermodynamic parameters. The reaction follows first-order kinetics and has been characterized in static systems with deactivated Pyrex vessels. The working temperature and pressure ranges for these studies were 313-410°C and 40-140 Torr, respectively .
The rate coefficients for the homogeneous reaction are described by the following Arrhenius expression:
log k (s⁻¹) = [(14.00 ± 0.28) - (196.3 ± 1.7) (kJ/mol)] (2.303RT)⁻¹ (r = 0.9999)
This expression allows for the prediction of reaction rates at various temperatures, providing valuable information for applications involving thermal processing of trimethyl orthovalerate.
Reaction Mechanism
Theoretical calculations using methods such as B3LYP, B3PW91, MPW1PW91, and PBEPBE have been employed to investigate the mechanism of trimethyl orthovalerate elimination reactions. These calculations suggest a molecular concerted nonsynchronous mechanism where C-OCH₃ bond polarization (in the sense C^δ+⋯^δ-OCH₃) is the rate-determining step .
The reaction proceeds through an increase in electron density at the oxygen atom of the OCH₃ group, which facilitates the abstraction of a hydrogen atom from an adjacent C-H bond. This occurs in a four-membered cyclic structure, resulting in the formation of methanol and an unsaturated ketal. Electron-donor substituents enhance decomposition rates by stabilizing the positive charge that develops at the carbon bearing the three methoxy groups during the transition state .
Applications and Industrial Uses
Trimethyl orthovalerate finds applications across multiple industries due to its unique chemical properties and relatively low toxicity. Its versatility makes it valuable in various commercial and research contexts.
Flavor and Fragrance Industry
In the flavor and fragrance sector, trimethyl orthovalerate serves as:
-
A flavoring agent in food products, contributing pleasant aromatic notes
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A fragrance component in perfumes and cosmetic products
The compound's pleasant aroma and stability make it particularly useful in these applications, where sensory qualities are paramount.
Pharmaceutical Applications
Within pharmaceutical research and manufacturing, trimethyl orthovalerate functions as:
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An intermediate in the synthesis of various pharmaceutical compounds
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A component that can enhance the efficacy of drug formulations
Its role in pharmaceutical synthesis highlights its importance in the development of medicinal compounds and therapeutic agents.
Polymer Chemistry
In polymer science, trimethyl orthovalerate contributes to:
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The production of specialty polymers with unique properties
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Materials development with enhanced flexibility and durability
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Modification of polymer characteristics for specific applications
These applications demonstrate the compound's utility in materials science and polymer engineering.
Cosmetic Formulations
The compound is incorporated into cosmetic products for:
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Its emollient properties, improving skin feel
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Enhanced moisture retention in skincare formulations
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Contributing to the stability and sensory qualities of personal care products
These applications leverage the compound's physical properties to improve the performance and consumer acceptance of cosmetic products.
Research and Development
In laboratory settings, trimethyl orthovalerate serves as:
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A reagent for synthesizing other chemical compounds
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A model compound for studying reaction mechanisms
Its well-characterized properties make it valuable for research purposes across various scientific disciplines.
| Hazard Type | Classification | Reference |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Flammability | H226: Flammable liquid and vapor |
These hazards necessitate appropriate safety measures, including personal protective equipment and proper handling procedures.
| Specification | Details | Reference |
|---|---|---|
| Purity | ≥97.0% (GC) | |
| Common Packaging Sizes | 25 mL, 250 mL | |
| Storage Recommendations | Ambient temperature, cool dark place |
These commercial offerings provide researchers and industries with access to the compound in quantities suitable for various applications, from laboratory research to industrial processes.
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